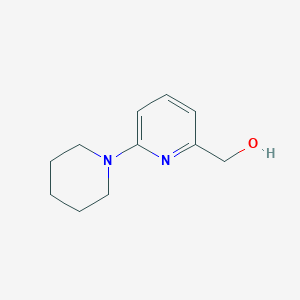

![molecular formula C7H8ClNO2 B1612114 Benzo[d][1,3]dioxol-5-amine hydrochloride CAS No. 2620-45-3](/img/structure/B1612114.png)

Benzo[d][1,3]dioxol-5-amine hydrochloride

Overview

Description

Benzo[d][1,3]dioxol-5-amine hydrochloride, also known as BDH, is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is highly soluble in water and is used in a wide range of laboratory experiments. BDH has a molecular weight of 191.60 g/mol and a melting point of 146-149°C. It is a structural analog of the naturally occurring compound serotonin, and is used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Detection of Carcinogenic Lead

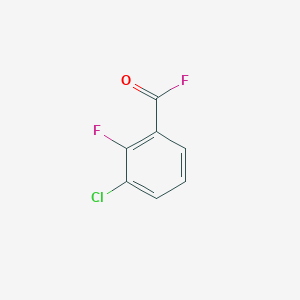

The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) derivatives . These derivatives have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of BDMMBSH on a GCE with the conducting polymer matrix Nafion (NF) .

Antitumor Activities

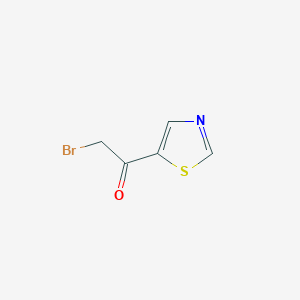

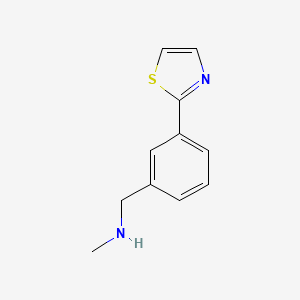

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .

Mechanism of Action

Target of Action

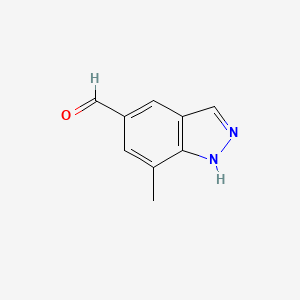

Benzo[d][1,3]dioxol-5-amine hydrochloride has been identified as a potent auxin receptor agonist . The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) , which plays a crucial role in plant growth and development by regulating the expression of auxin-responsive genes .

Mode of Action

The compound interacts with its target, the auxin receptor TIR1, and enhances root-related signaling responses . It exhibits auxin-like physiological functions and is recognized by TIR1 . This interaction significantly enhances the transcriptional activity of the auxin response reporter .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is crucial for plant growth and development . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of the auxin signaling pathway leads to enhanced root growth .

Result of Action

The primary result of the action of Benzo[d][1,3]dioxol-5-amine hydrochloride is the promotion of root growth in plants . It has been shown to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . Additionally, some derivatives of this compound have shown potent growth inhibition properties against human cancer cell lines .

Action Environment

The action, efficacy, and stability of Benzo[d][1,3]dioxol-5-amine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . Furthermore, the compound may discolor on exposure to air and light . These factors should be considered when handling and using the compound.

properties

IUPAC Name |

1,3-benzodioxol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHPGJWTYZJZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596773 | |

| Record name | 2H-1,3-Benzodioxol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2620-45-3 | |

| Record name | 2H-1,3-Benzodioxol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

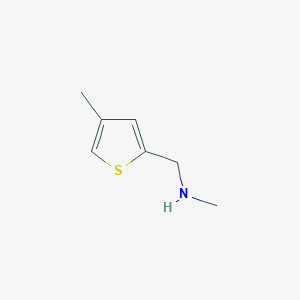

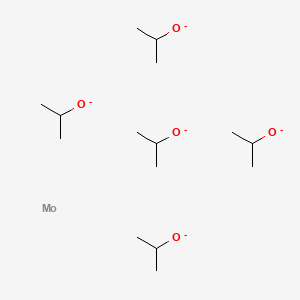

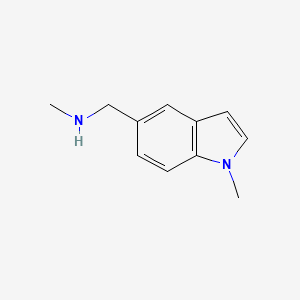

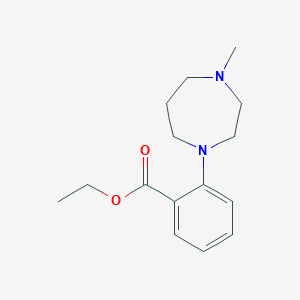

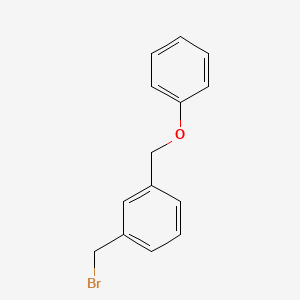

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)

![3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B1612038.png)

![Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1612050.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1612053.png)